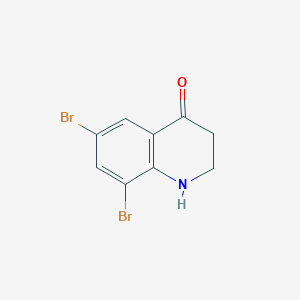
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound belonging to the quinolinone family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) and tricyclohexylphosphine as catalysts, with arylboronic acids as reactants . The reaction conditions typically involve refluxing in dimethoxyethane or methanol .
Industrial Production Methods
the Suzuki–Miyaura cross-coupling reaction remains a viable method for large-scale synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinolin-4-one derivatives.
Common Reagents and Conditions
Substitution Reactions: Arylboronic acids in the presence of palladium catalysts.
Oxidation Reactions: Thallium(III) p-tolylsulfonate in dimethoxyethane or molecular iodine in methanol.
Major Products Formed
Substitution Reactions: 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones.
Oxidation Reactions: 2,6,8-triarylquinolin-4(1H)-ones and 2,6,8-triaryl-4-methoxyquinoline derivatives.
Scientific Research Applications
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a substrate in cross-coupling reactions to synthesize various derivatives.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to undergo various chemical transformations. These transformations can lead to the formation of biologically active compounds that interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 7-amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one .
- 6,8-dichloro-1,2,3,4-tetrahydroquinolin-4-one .
Uniqueness
6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific bromine substitutions at the 6 and 8 positions. This substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H7Br2NO |
|---|---|
Molecular Weight |
304.97 g/mol |
IUPAC Name |
6,8-dibromo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
InChI Key |
LYIXXDLPTHHPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


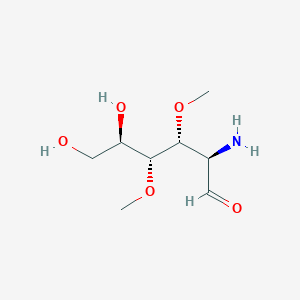
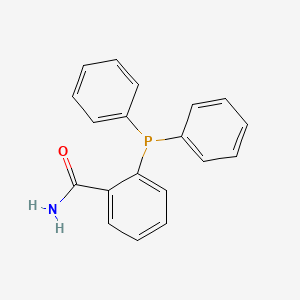

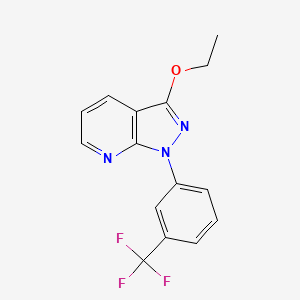
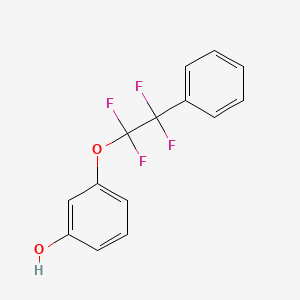


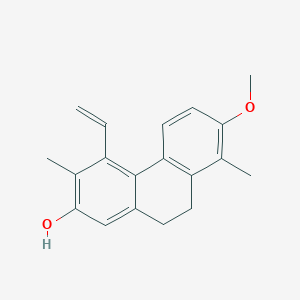


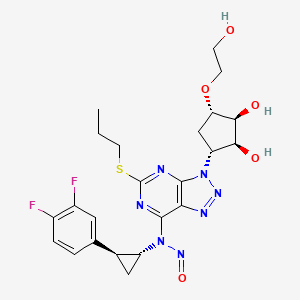

![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
